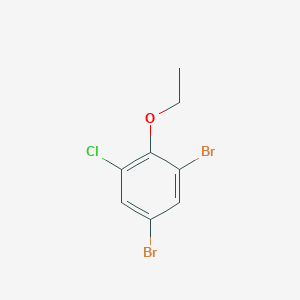

1,5-Dibromo-3-chloro-2-ethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-3-chloro-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2ClO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMRAJYZUCEUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dibromo 3 Chloro 2 Ethoxybenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1,5-Dibromo-3-chloro-2-ethoxybenzene suggests several possible disconnections. The most logical approach involves the disconnection of the ether bond, followed by the disconnection of the halogen-carbon bonds. This leads to a substituted phenol (B47542) as a key intermediate.

Primary Disconnection: The C-O ether bond is a primary target for disconnection, leading to a precursor phenol and an ethylating agent. This is a common and reliable transformation in organic synthesis.

Secondary Disconnections: The C-Br and C-Cl bonds can be disconnected to simplify the aromatic core further. The order of these disconnections is critical for controlling the regioselectivity of the halogenation steps. Given the activating nature of the hydroxyl group, its presence will direct incoming electrophiles to the ortho and para positions.

A plausible retrosynthetic pathway would be:

Target Molecule: this compound

Disconnect C-O ether bond: This leads to 2,4-dibromo-6-chlorophenol (B1604549) and an ethylating agent (e.g., bromoethane (B45996) or diethyl sulfate).

Disconnect C-Br bonds: This simplifies the intermediate to 2-chlorophenol (B165306). The bromination of 2-chlorophenol would need to be selective to yield the desired 2,4-dibromo-6-chlorophenol.

Disconnect C-Cl bond: This leads back to phenol, a simple and readily available starting material.

This analysis suggests that the synthesis can be approached by the sequential halogenation of a phenolic precursor followed by etherification.

Convergent and Linear Synthesis Pathways for this compound

Both linear and convergent approaches can be conceptualized for the synthesis of this compound.

Linear Synthesis: A linear synthesis would involve a step-by-step modification of a single starting material. A potential linear pathway starting from 2-chlorophenol would be:

Bromination of 2-chlorophenol: Treatment of 2-chlorophenol with a brominating agent to introduce two bromine atoms. The directing effects of the hydroxyl and chloro groups would need to be carefully managed to achieve the desired 2,4-dibromination.

Etherification: The resulting 2,4-dibromo-6-chlorophenol is then etherified using an ethylating agent in the presence of a base to yield the final product.

Convergent Synthesis: A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then combined at a later stage. For this target, a fully convergent approach is less obvious. However, one could consider the synthesis of a pre-halogenated building block that is then further functionalized. For instance, preparing a di-bromo-chloro-benzene derivative and then introducing the ethoxy group could be seen as a semi-convergent strategy.

Given the straightforward nature of the transformations, a linear synthesis is likely to be the more practical and efficient approach for this particular molecule.

Precursor Synthesis and Functionalization Routes

Synthesis of 2,4-Dibromo-6-chlorophenol:

The synthesis of 2,4-Dibromo-6-chlorophenol can be achieved through the controlled halogenation of a simpler phenol derivative. A common starting material is 2-chlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating but also ortho-, para-directing group. This electronic guidance favors electrophilic substitution at the positions ortho and para to the hydroxyl group, which are positions 4 and 6.

A typical procedure would involve the treatment of 2-chlorophenol with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, including temperature and the choice of catalyst, would be crucial to control the regioselectivity and prevent over-bromination.

Etherification of 2,4-Dibromo-6-chlorophenol:

Once the precursor phenol is obtained, the ethoxy group can be introduced via a Williamson ether synthesis. This involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of ethylating agent can vary, with bromoethane and diethyl sulfate (B86663) being common options. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). For instance, the synthesis of the analogous 1,3-dibromo-5-chloro-2-methoxybenzene (B1358810) is achieved by reacting 2,6-dibromo-4-chlorophenol (B1294658) with iodomethane (B122720) in the presence of sodium hydride. chemicalbook.com A similar strategy would be effective for the target molecule.

A patent for the synthesis of a related compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, describes the ethylation of 2,5-dichlorophenol (B122974) using various ethylating agents like iodoethane, bromoethane, or diethyl sulfate, with bases such as potassium carbonate or sodium hydroxide. google.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product.

| Reaction Step | Parameters to Optimize | Potential Reagents and Conditions | Expected Outcome |

| Bromination | Reagent, Solvent, Temperature, Catalyst | NBS, Br2 in acetic acid; Acetonitrile, Dichloromethane; 0°C to room temperature; Lewis or Brønsted acid catalysts. A procedure for synthesizing 2-bromo-4-chlorophenol (B154644) involves using NBS and sulfuric acid in acetonitrile at room temperature, yielding 79%. chemicalbook.com | Improved regioselectivity and yield, minimization of by-products. |

| Etherification | Base, Ethylating Agent, Solvent, Temperature | NaH, K2CO3, NaOH; Bromoethane, Iodoethane, Diethyl sulfate; DMF, Acetonitrile; Room temperature to gentle heating. The synthesis of a similar methoxybenzene derivative reports a 99% yield using sodium hydride and iodomethane at 0-20°C. chemicalbook.com | High conversion to the ether product, simplified purification. |

Data Table: Precursor Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chlorophenol | 95-57-8 | C6H5ClO | 128.56 |

| 2,4-Dibromo-6-chlorophenol | 4526-56-1 | C6H3Br2ClO | 286.35 nih.gov |

| 2,6-Dibromo-4-chlorophenol | 5324-13-0 | C6H3Br2ClO | 286.35 guidechem.comnih.gov |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can help to reduce its environmental impact.

Atom Economy: The Williamson ether synthesis generally has a good atom economy. However, the halogenation steps can generate significant waste in the form of by-products. Choosing highly selective halogenation methods can improve atom economy.

Use of Safer Solvents: Traditional solvents for halogenation and etherification, such as chlorinated hydrocarbons and DMF, have environmental and health concerns. Exploring greener alternatives like ionic liquids or solvent-free conditions could be beneficial.

Catalysis: The use of catalytic amounts of acids or other promoters in the halogenation step is preferable to stoichiometric reagents.

Reduction of Derivatives: A well-designed linear synthesis that avoids the use of protecting groups for the hydroxyl function is a key green chemistry principle. The direct halogenation of the phenolic precursor followed by etherification aligns with this principle.

By carefully selecting reagents and reaction conditions, the synthesis of this compound can be made more efficient and environmentally benign.

Mechanistic Investigations of Reactions Involving 1,5 Dibromo 3 Chloro 2 Ethoxybenzene

Electrophilic Aromatic Substitution Reactions on 1,5-Dibromo-3-chloro-2-ethoxybenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com It involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com

In the case of this compound, the benzene ring is highly substituted, with only one remaining hydrogen atom. The substituents present are two bromine atoms, one chlorine atom, and one ethoxy group. Halogens (Br, Cl) are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (the sigma complex).

Conversely, the ethoxy group (-OCH2CH3) is a strongly activating group and is also ortho-, para-directing. Its activating nature stems from the potent electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect. This strong activation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles.

The single available position for substitution on this compound is at C4. The directing effects of the existing substituents converge on this position. The ethoxy group at C2 directs ortho and para, with the para position (C5) occupied by a bromine atom and one ortho position (C3) occupied by a chlorine atom, leaving the other ortho position (C1) occupied by a bromine atom. The bromine at C1 directs to its ortho (C2, C6) and para (C4) positions. The chlorine at C3 directs to its ortho (C2, C4) and para (C6) positions. The bromine at C5 directs to its ortho (C4, C6) and para (C2) positions. Therefore, the directing effects of all four substituents are focused on the remaining C4 and C6 positions. Given the steric hindrance from the adjacent bromine atom at C5, substitution at C4 would be the predicted outcome for any electrophilic aromatic substitution reaction.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid to generate the nitronium ion, NO2+) and halogenation (using a halogen with a Lewis acid catalyst). minia.edu.eg

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1,5-Dibromo-3-chloro-2-ethoxy-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1,4,5-Tribromo-3-chloro-2-ethoxybenzene |

| Chlorination | Cl₂, AlCl₃ | 1,5-Dibromo-2,4-dichloro-3-ethoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4,6-Dibromo-2-chloro-3-ethoxyphenyl)ethan-1-one |

This table is predictive and based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers, this process does not typically proceed via SN1 or SN2 mechanisms. Instead, it generally follows one of two main pathways: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. youtube.comphiladelphia.edu.jo

For the addition-elimination mechanism to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. philadelphia.edu.joyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In this compound, the substituents are halogens and an ethoxy group. While halogens are electron-withdrawing by induction, the ethoxy group is electron-donating by resonance. The absence of potent electron-withdrawing groups like nitro groups (NO2) makes the addition-elimination pathway highly unlikely under standard conditions.

The elimination-addition mechanism proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This pathway is favored by the use of a very strong base, such as sodium amide (NaNH2), and can occur on aryl halides that are not activated towards the addition-elimination mechanism. youtube.com The reaction is initiated by the deprotonation of a hydrogen atom ortho to one of the halogen leaving groups, followed by the elimination of the halide to form a triple bond within the benzene ring. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product.

Given the structure of this compound, the presence of a hydrogen atom at C4, which is ortho to the bromine at C5 and the chlorine at C3, makes the formation of a benzyne intermediate plausible under strongly basic conditions. The benzyne could then be attacked by a nucleophile at either of the two carbons of the triple bond, potentially leading to a mixture of products.

Table 2: Plausible Nucleophilic Aromatic Substitution Scenarios

| Mechanism | Conditions | Required Structural Feature | Applicability to this compound | Predicted Outcome |

| Addition-Elimination | Strong electron-withdrawing group ortho/para to leaving group | Not present | Unlikely | No reaction |

| Elimination-Addition (Benzyne) | Strong base (e.g., NaNH₂) | Hydrogen atom ortho to a leaving group | Plausible | Formation of a benzyne intermediate, followed by nucleophilic attack, potentially leading to a mixture of regioisomers. |

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comthermofisher.com Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are widely used in organic synthesis. mdpi-res.comorganic-chemistry.org These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic or other nucleophilic reagent in the presence of a transition metal catalyst, most commonly palladium. ethz.ch

This compound is a suitable substrate for such reactions, possessing three potential reaction sites: the two bromine atoms and the one chlorine atom. A key consideration in the cross-coupling of polyhalogenated aromatics is the relative reactivity of the different carbon-halogen bonds. In palladium-catalyzed reactions, the reactivity order is generally C-I > C-Br > C-Cl. This difference in reactivity allows for selective cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. For this compound, it is expected that the C-Br bonds would react preferentially over the C-Cl bond. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve mono- or di-substitution at the bromine-bearing positions. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bonds would allow for selective coupling at these positions.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org Again, the C-Br bonds of this compound would be expected to be more reactive than the C-Cl bond, enabling selective amination.

Table 3: Predicted Selectivity in Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Site of Primary Reaction | Potential for Further Reaction |

| Suzuki-Miyaura | Arylboronic acid | C-Br | Yes, at the second C-Br site under forcing conditions |

| Sonogashira | Terminal alkyne | C-Br | Yes, at the second C-Br site |

| Buchwald-Hartwig | Amine | C-Br | Yes, at the second C-Br site |

Radical-Mediated Transformations of this compound

Radical reactions involve intermediates with unpaired electrons and can be initiated by heat, light, or radical initiators. mdpi.com For aryl halides, radical reactions can lead to dehalogenation, coupling, or other transformations.

One common radical reaction is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be achieved using reagents like tributyltin hydride (Bu3SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). The relative rates of radical cleavage of carbon-halogen bonds follow the order C-I > C-Br > C-Cl. Therefore, in this compound, the bromine atoms would be preferentially removed over the chlorine atom.

Another potential radical transformation is the formation of an aryl radical, which can then participate in various reactions. For instance, aryl radicals can be generated from aryl halides using certain transition metal photocatalysts. These highly reactive intermediates can then undergo cyclization, addition to multiple bonds, or hydrogen atom abstraction. mdpi.com

Table 4: Potential Radical-Mediated Reactions

| Reaction Type | Reagents | Expected Outcome |

| Reductive Dehalogenation | Bu₃SnH, AIBN | Selective removal of one or both bromine atoms, leaving the chlorine atom intact. |

| Aryl Radical Formation | Photoredox catalyst, light | Generation of an aryl radical at a C-Br position, which can then undergo further reactions. |

Exploration of Rearrangement Reactions Involving the Ethoxy or Halogen Moieties of this compound

Rearrangement reactions involving the migration of substituents on an aromatic ring are known but are generally less common than substitution reactions.

Rearrangement of the Ethoxy Group: The Fries rearrangement is a well-known reaction where an aryl ester is converted to a hydroxy aryl ketone upon treatment with a Lewis acid. A related reaction for ethers is the O-to-C migration of the alkyl group. However, such rearrangements of alkyl aryl ethers typically require harsh conditions and are not as synthetically useful as the Fries rearrangement of esters. For this compound, a rearrangement of the ethoxy group is not a commonly expected transformation.

Halogen Migration (Halogen Dance): The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. This reaction often proceeds via a series of deprotonation and reprotonation steps, sometimes involving aryne intermediates. For this compound, the presence of multiple halogens and a single hydrogen atom could potentially allow for halogen migration under strongly basic conditions, similar to those that would generate a benzyne intermediate. However, predicting the specific outcome would be complex and would depend on the relative stabilities of the various possible intermediates.

Table 5: Potential Rearrangement Reactions

| Rearrangement Type | Conditions | Plausibility for this compound |

| Ethoxy Group Migration | Strong acid/heat | Low |

| Halogen Dance | Strong base (e.g., LDA, NaNH₂) | Plausible, but likely to be a complex mixture of products |

Computational and Theoretical Studies on 1,5 Dibromo 3 Chloro 2 Ethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 1,5-Dibromo-3-chloro-2-ethoxybenzene

No specific studies detailing the quantum chemical calculations, electronic structure, or molecular orbitals (such as HOMO/LUMO energies) for this compound were found. Such studies would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to provide insights into the electron distribution and bonding characteristics of the molecule.

Prediction of Reactivity Descriptors and Reaction Pathways for this compound

Information regarding the prediction of reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) or theoretical investigations into potential reaction pathways for this specific compound is not available in the searched literature. These studies are crucial for understanding the molecule's chemical behavior and potential for transformations.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis, which would identify the most stable spatial arrangements of the ethoxy group relative to the benzene (B151609) ring and the corresponding energy landscapes, has not been published for this compound. This analysis is fundamental for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Spectroscopic Parameter Prediction (e.g., NMR shielding constants, vibrational frequencies) for this compound

There are no available theoretical predictions of spectroscopic parameters for this compound. Such computational work would calculate properties like NMR chemical shifts (shielding constants) and infrared (vibrational frequencies), which are vital for the structural elucidation and characterization of the molecule.

Molecular Dynamics Simulations of this compound in Different Environments

No records of molecular dynamics simulations for this compound were found. These simulations would provide valuable information on the dynamic behavior of the molecule over time, including its interactions with solvents or other molecules, which is essential for predicting its behavior in various chemical environments.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,5 Dibromo 3 Chloro 2 Ethoxybenzene

High-Resolution NMR Spectroscopy (e.g., 2D HSQC, HMBC, NOESY) for Comprehensive Structural Assignment of 1,5-Dibromo-3-chloro-2-ethoxybenzene

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for substituted aromatic systems like this compound.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the ethoxy group. The aromatic protons, being in different environments, should appear as distinct singlets or doublets depending on the resolution and solvent. The ethoxy group will present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling between them. The ¹³C NMR spectrum will display signals for the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen and ethoxy substituents.

2D NMR Spectroscopy:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It would definitively link the methylene protons of the ethoxy group to their corresponding carbon and the aromatic protons to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for establishing the connectivity of the substituents to the benzene (B151609) ring. For instance, correlations would be expected between the methylene protons of the ethoxy group and the C2 carbon of the benzene ring, as well as the adjacent C1 and C3 carbons. The aromatic protons would show correlations to neighboring carbons, confirming their positions relative to the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space interactions between protons that are in close proximity, which is critical for conformational analysis. youtube.com In the case of this compound, NOESY could show correlations between the methylene protons of the ethoxy group and the aromatic proton at the C6 position, providing insights into the preferred orientation of the ethoxy group relative to the benzene ring.

A hypothetical table of expected NMR data is presented below. Actual chemical shifts can vary depending on the solvent and experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected HMBC Correlations (from H) | Expected NOESY Correlations (from H) |

| H4 | ~7.5 | C4: ~125 | C3, C5, C6 | H6 |

| H6 | ~7.3 | C6: ~120 | C1, C2, C4, C5 | H4, -OCH₂CH₃ |

| -OCH₂ CH₃ | ~4.1 (q) | -OC H₂CH₃: ~70 | C2, -OCH₂C H₃ | H6, -OCH₂C H₃ |

| -OCH₂CH₃ | ~1.4 (t) | -OCH₂C H₃: ~15 | -OC H₂CH₃ | -OC H₂CH₃ |

| C1-Br | - | ~115 | - | - |

| C2-OEt | - | ~155 | - | - |

| C3-Cl | - | ~130 | - | - |

| C5-Br | - | ~118 | - | - |

This is a predictive table. Actual values may differ.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS fragmentation pathways) for Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of this compound would confirm its molecular formula, C₈H₇Br₂ClO. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, which can be precisely calculated and compared with the experimental data.

MS/MS Fragmentation Pathways: The fragmentation of this compound in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely proceed through several key pathways:

Loss of the ethyl group: Cleavage of the O-C₂H₅ bond to form a phenoxy radical cation.

Loss of an ethoxy radical: Cleavage of the aryl-O bond.

Loss of halogen atoms: Sequential loss of bromine and chlorine radicals.

Cleavage of the ethoxy chain: Loss of an ethylene (B1197577) molecule via a McLafferty-type rearrangement is possible for aryl ethers. scribd.com

The fragmentation of aromatic ethers is often initiated by cleavage of the bond beta to the aromatic ring. whitman.edu The presence of multiple halogens will significantly influence the fragmentation pattern and the isotopic distribution of the resulting fragment ions.

A table of predicted major fragments and their m/z values is provided below.

| Fragment Ion | Proposed Structure | Predicted m/z | Isotopic Pattern |

| [M]⁺ | [C₈H₇Br₂ClO]⁺ | 311.8 | Complex due to Br₂Cl |

| [M - C₂H₅]⁺ | [C₆H₂Br₂ClO]⁺ | 282.8 | Complex due to Br₂Cl |

| [M - OC₂H₅]⁺ | [C₆H₂Br₂Cl]⁺ | 282.8 | Complex due to Br₂Cl |

| [M - Br]⁺ | [C₈H₇BrClO]⁺ | 232.9 | Characteristic of BrCl |

| [M - C₂H₄]⁺ | [C₆H₃Br₂ClO]⁺ | 284.8 | Complex due to Br₂Cl |

This is a predictive table. Actual m/z values will depend on the specific isotopes present.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and can offer insights into the conformational properties of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethoxy group, C-O stretching of the ether linkage, and C-C stretching of the aromatic ring. The C-Br and C-Cl stretching vibrations typically occur in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton. The aromatic ring breathing mode is often a strong band in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also Raman active. niscpr.res.in

The analysis of a similar compound, 2-chloro-1,3-dibromo-5-fluorobenzene, provides a basis for predicting the vibrational modes of this compound. niscpr.res.in The substitution pattern on the benzene ring will influence the exact frequencies of these vibrations.

A table of expected vibrational frequencies is presented below.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Asymmetric C-O-C Stretch | ~1250 | Weak |

| Symmetric C-O-C Stretch | Weak | ~1040 |

| C-Cl Stretch | 800-600 | 800-600 |

| C-Br Stretch | 680-515 | 680-515 |

This is a predictive table based on typical group frequencies and data from analogous compounds.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound (if applicable)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as halogen bonding and van der Waals forces, that govern the crystal packing.

While no crystal structure for this compound is currently available in the public domain, the analysis of related structures, such as substituted ethoxybenzenes, can provide insights into the expected solid-state conformation. For example, the planarity of the aromatic ring and the orientation of the ethoxy group relative to the ring are key structural features that would be determined.

Chiroptical Spectroscopic Methods (e.g., VCD, ECD) for Stereochemical Assignment of Chiral Analogs or Derivatives of this compound

This compound itself is an achiral molecule. However, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules. nih.govresearchgate.net These methods could be applied to chiral derivatives or analogs of this compound.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov For a chiral derivative of this compound, for instance, one where a chiral center is introduced in a substituent, the VCD spectrum would exhibit characteristic positive and negative bands. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. The ECD spectrum is sensitive to the electronic transitions within the molecule and can also be used to assign the absolute configuration by comparison with theoretical calculations. For chiral aromatic ethers, the electronic transitions of the aromatic chromophore would be perturbed by the chiral center, giving rise to a characteristic ECD spectrum.

The application of these techniques would be invaluable in the context of developing chiral materials or pharmacologically active compounds derived from the this compound scaffold.

Derivatization and Functionalization Strategies of 1,5 Dibromo 3 Chloro 2 Ethoxybenzene

Selective Halogenation and Dehalogenation Reactions of 1,5-Dibromo-3-chloro-2-ethoxybenzene

The differential reactivity of the bromine and chlorine atoms on the this compound ring is the cornerstone of its selective functionalization. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in many organometallic reactions, such as metal-halogen exchange. This reactivity difference allows for selective dehalogenation or further halogenation at specific positions.

Selective Dehalogenation via Metal-Halogen Exchange:

One of the most powerful methods for the selective functionalization of polyhalogenated arenes is the metal-halogen exchange reaction. organic-chemistry.orgresearchgate.net This reaction typically involves the use of organolithium or Grignard reagents. In the case of this compound, the greater reactivity of the C-Br bonds compared to the C-Cl bond allows for selective exchange at the bromine-substituted positions.

The regioselectivity of the metal-halogen exchange can be influenced by the position of the substituents on the aromatic ring. For 3-substituted 1,2-dibromo arenes, halogen-metal exchange using isopropylmagnesium chloride has been shown to occur predominantly at the 2-position, especially when the substituent is an electron-withdrawing group or possesses lone pair electrons. organic-chemistry.org While this compound does not fit this exact substitution pattern, the principles of kinetic and thermodynamic control, as well as the directing effects of the ethoxy group, would be critical in determining the outcome of a selective debromination.

A plausible strategy for the selective mono-dehalogenation would involve the careful control of stoichiometry and reaction conditions (e.g., low temperature) to favor the exchange of one of the bromine atoms. The resulting organometallic intermediate can then be quenched with a proton source to yield the corresponding bromochloroethoxybenzene derivative.

Selective Halogenation:

Further halogenation of this compound would be challenging due to the already electron-deficient nature of the ring caused by the three halogen atoms. However, the activating and ortho-, para-directing effect of the ethoxy group could potentially direct the introduction of another halogen atom, such as iodine or another bromine, to the vacant C4 or C6 positions. The reaction conditions would need to be carefully optimized to overcome the deactivating effect of the existing halogens.

Regioselective Introduction of Additional Functionalities (e.g., Nitro, Amino, Carboxylic Acid Groups)

The introduction of other functional groups onto the this compound scaffold can be achieved through various regioselective reactions, leveraging the existing halogen atoms as synthetic handles.

Introduction of Nitro Groups:

Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The directing effect of the substituents on the benzene (B151609) ring plays a crucial role in determining the position of the incoming nitro group. In this compound, the ethoxy group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The interplay of these directing effects would likely favor the introduction of a nitro group at the C4 or C6 position. However, the strong deactivating effect of the three halogens would necessitate harsh reaction conditions, which could lead to side reactions.

Introduction of Amino Groups:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly versatile and can be used to couple a wide range of amines with aryl halides. Given the higher reactivity of C-Br bonds over C-Cl bonds in palladium-catalyzed couplings, it is anticipated that the amination of this compound would occur selectively at one of the bromine-bearing positions. By controlling the stoichiometry of the amine and the reaction conditions, it may be possible to achieve either mono- or di-amination. The choice of palladium catalyst and ligand would be critical in achieving high yields and selectivity. organic-chemistry.org

Introduction of Carboxylic Acid Groups:

A carboxylic acid group can be introduced onto the aromatic ring through a two-step process involving the formation of an organometallic intermediate followed by carboxylation with carbon dioxide. organic-chemistry.orgresearchgate.net As discussed in the dehalogenation section, a selective metal-halogen exchange at one of the bromine positions would generate an organolithium or Grignard reagent. This nucleophilic species can then react with CO2 to afford the corresponding carboxylic acid derivative after acidic workup. For instance, regioselective halogen-metal exchange on 3-substituted 1,2-dibromoarenes, followed by quenching with CO2, has been successfully used to synthesize 2-substituted 5-bromobenzoic acids. organic-chemistry.org A similar strategy could be envisioned for the regioselective carboxylation of this compound.

| Functional Group | Potential Method | Expected Regioselectivity | Key Considerations |

| Nitro (-NO2) | Electrophilic Aromatic Substitution | C4 or C6 | Harsh reaction conditions may be required. |

| Amino (-NH2) | Buchwald-Hartwig Amination | C1 or C5 (at Bromine) | Choice of catalyst and ligand is crucial for selectivity. |

| Carboxylic Acid (-COOH) | Metal-Halogen Exchange then CO2 | C1 or C5 (at Bromine) | Requires careful control of reaction conditions. |

Synthesis of Libraries of Analogs and Derivatives of this compound

The polyfunctional nature of this compound makes it an attractive scaffold for the construction of combinatorial libraries of small molecules. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity or other desired properties.

A general strategy for building a library based on this scaffold would involve the sequential and regioselective functionalization of the different halogen positions. For example, one could perform a selective reaction at one of the bromine atoms, such as a Suzuki or Sonogashira coupling, followed by a different reaction at the second bromine atom, and finally, a reaction at the chlorine atom under more forcing conditions.

By employing a variety of building blocks in each of these coupling reactions, a large and diverse library of compounds can be generated. The ethoxy group can also be a point of diversification, for instance, by ether cleavage followed by re-alkylation with a variety of alkyl halides.

Polymerization or Oligomerization Precursors Derived from this compound

Polyhalogenated aromatic compounds are valuable monomers for the synthesis of conjugated polymers and oligomers, which are of interest for their electronic and optical properties. This compound can be envisioned as a precursor for such materials.

A key strategy would involve the conversion of the bromine atoms into other functional groups that are amenable to polymerization reactions. For example, a double Sonogashira coupling reaction with a protected acetylene (B1199291) derivative, such as trimethylsilylacetylene, would yield a diethynyl-substituted monomer. mdpi.comnih.gov Subsequent deprotection would provide the di-terminal alkyne, which could then be subjected to polymerization conditions, such as anionic polymerization, to form a poly(ethynylphenylene) derivative. mdpi.com The properties of the resulting polymer would be influenced by the presence of the chloro and ethoxy substituents on the aromatic ring.

Applications of 1,5 Dibromo 3 Chloro 2 Ethoxybenzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Polyaromatic Systems

There is no available research that specifically demonstrates the use of 1,5-Dibromo-3-chloro-2-ethoxybenzene as a building block for creating complex polyaromatic systems.

Precursor for Ligands in Transition Metal Catalysis

No studies have been identified that report the synthesis of ligands for transition metal catalysis starting from This compound .

Intermediate in the Synthesis of Specialty Chemicals with Tailored Reactivity

While its structure suggests potential as an intermediate, there is no specific documentation of its use in the synthesis of specialty chemicals where its substitution pattern leads to tailored reactivity.

Monomer or Polymerization Initiator in Functional Material Development (e.g., conducting polymers, smart materials)

The role of This compound as a monomer or initiator in the development of functional materials has not been described in the scientific literature.

Applications in Supramolecular Chemistry and Host-Guest Interactions

There is no information available regarding the application of This compound in the field of supramolecular chemistry or in the study of host-guest interactions.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 1,5-Dibromo-3-chloro-2-ethoxybenzene

A thorough search of scientific databases reveals a notable absence of dedicated research articles or patents focusing on this compound. Its primary documentation is found in commercial chemical catalogs, which confirm its availability as a research chemical. These sources provide basic physicochemical data, as presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 876486-37-2 | Commercial Catalogs |

| Molecular Formula | C8H7Br2ClO | Commercial Catalogs |

| Molecular Weight | 314.4 g/mol | Commercial Catalogs |

| Purity (Typical) | ~95% | Commercial Catalogs |

This table is interactive. Users can sort and filter the data.

The key contribution of the existing information is the confirmation of the compound's existence and its availability for research purposes. However, there are no significant research findings or contributions to discuss regarding its synthesis, reactivity, or applications in the current scientific literature.

Unanswered Questions and Emerging Research Avenues

The lack of specific data on this compound gives rise to numerous unanswered questions, which themselves represent emerging research avenues. The study of halogenated compounds is a continually evolving field, with new applications for such molecules being discovered regularly. nih.gov

Key unanswered questions include:

What are the most efficient and scalable synthetic routes to produce high-purity this compound?

What are its detailed spectroscopic characteristics (e.g., comprehensive NMR, IR, Mass Spectrometry, and X-ray crystallography data)?

What is the nature of its reactivity, particularly in cross-coupling reactions, given the presence of multiple halogen substituents with different reactivities?

Does this compound exhibit any interesting photophysical or electronic properties?

What is its metabolic fate and toxicological profile, which are crucial for assessing its potential in biological applications?

Potential for Novel Synthetic Methodologies for this compound Derivatives

The development of novel synthetic methodologies for derivatives of this compound is a promising area of research. The synthesis of polysubstituted benzenes often requires careful strategic planning to control regioselectivity. The existing substitution pattern of this compound offers a platform for selective functionalization.

Future research could explore:

Selective Cross-Coupling Reactions: Investigating the differential reactivity of the bromine and chlorine atoms in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new functional groups at specific positions.

Directed Ortho-Metalation: The ethoxy group could potentially direct metalation to the adjacent unsubstituted carbon, allowing for the introduction of a fourth substituent.

Nucleophilic Aromatic Substitution: Exploring the displacement of one of the halogen atoms by various nucleophiles to create a diverse library of derivatives.

Outlook on Expanding the Application Landscape of this compound in Diverse Fields

While there are no current documented applications for this compound, its structure suggests potential utility in several fields. Halogenated benzene (B151609) derivatives are crucial intermediates in the synthesis of a wide range of important molecules. numberanalytics.com

Potential future applications could include:

Pharmaceuticals and Agrochemicals: Many bioactive molecules contain polyhalogenated aromatic cores. This compound could serve as a building block for novel therapeutic agents or pesticides. ncert.nic.in

Materials Science: Halogenated aromatic compounds are used in the synthesis of flame retardants, liquid crystals, and organic electronic materials. The specific substitution pattern of this molecule could lead to materials with unique properties.

Chemical Probes: Derivatives of this compound could be synthesized to serve as probes for studying biological processes or as standards in analytical chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dibromo-3-chloro-2-ethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and ethoxylation. For example, bromination of a chloro-substituted benzene precursor using Br₂ in the presence of FeBr₃ (Friedel-Crafts catalyst) at 0–5°C, followed by ethoxylation via nucleophilic aromatic substitution (SNAr) with NaOEt in anhydrous DMF . Key variables include temperature control during bromination (to avoid over-halogenation) and stoichiometric ratios (excess Br₂ may lead to di-substitution). Yields are often 60–75%, with impurities including unreacted starting materials and positional isomers. Purity is confirmed via GC-MS and ¹H/¹³C NMR .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates positional isomers. Recrystallization in ethanol/water (1:3 v/v) at −20°C can further purify the compound, with melting points typically 85–88°C. For trace halogenated byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of substituents. The ethoxy group donates electron density via resonance, activating the para position for Suzuki-Miyaura coupling. Bromine’s electronegativity directs reactivity at C1 and C5. Experimental validation involves Pd(PPh₃)₄ catalysis with arylboronic acids, yielding biaryl products (75–90% efficiency). Conflicting regioselectivity data may arise from solvent polarity effects (e.g., DMF vs. THF) .

Q. What analytical strategies resolve contradictions in spectroscopic data for halogenated benzene derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks for Br and Cl substituents) are addressed via 2D NMR (HSQC, HMBC) and X-ray crystallography. For example, crystallographic data confirm the ethoxy group’s orientation (C–O–C angle ~112°), resolving ambiguities in NOESY spectra. Mass spectrometry (HRMS-ESI) distinguishes isotopic patterns for Br (1:1 M/M+2) vs. Cl (3:1 M/M+2) .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

- Methodological Answer : Adsorption experiments on silica or cellulose surfaces (mimicking indoor dust) use quartz crystal microbalance (QCM) measurements. The compound’s hydrophobicity (logP ~3.2) drives partitioning, with adsorption coefficients (Kd) ranging 10²–10³ L/kg. Oxidation by ozone (50 ppb, 24h) generates brominated radicals, detected via FTIR and ToF-SIMS. Competing degradation pathways (hydrolysis vs. photolysis) are quantified using LC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.